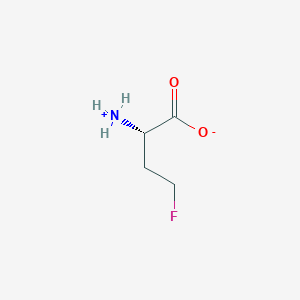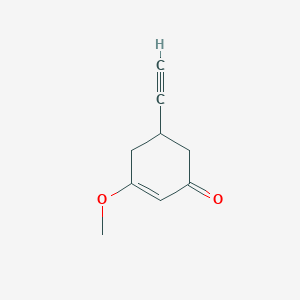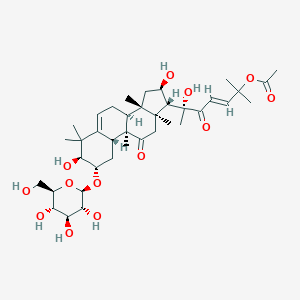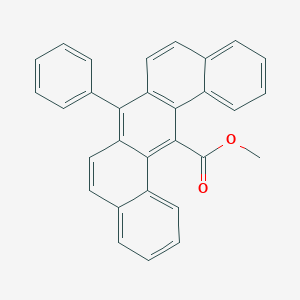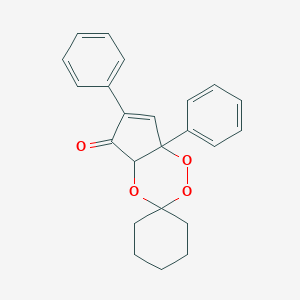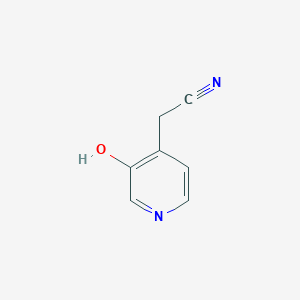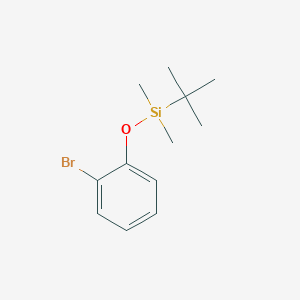
3-Acetyl-1,2-thiazole-4-carboxylic acid
描述
3-Acetyl-1,2-thiazole-4-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. ATCA is a thiazole derivative that contains both a carboxylic acid and an acetyl group. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industries.
作用机制
The mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-Acetyl-1,2-thiazole-4-carboxylic acid has also been found to reduce oxidative stress and inflammation in cells, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
3-Acetyl-1,2-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high purity level. 3-Acetyl-1,2-thiazole-4-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of 3-Acetyl-1,2-thiazole-4-carboxylic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-Acetyl-1,2-thiazole-4-carboxylic acid. One potential application is in the development of novel antimicrobial agents, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to exhibit significant antimicrobial activity. Another potential application is in the development of anti-inflammatory drugs, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid and its potential applications in various fields.
科学研究应用
3-Acetyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit significant antimicrobial and antifungal activity. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
118739-39-2 |
|---|---|
产品名称 |
3-Acetyl-1,2-thiazole-4-carboxylic acid |
分子式 |
C6H5NO3S |
分子量 |
171.18 g/mol |
IUPAC 名称 |
3-acetyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10) |
InChI 键 |
WBQGAGZVZKISHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NSC=C1C(=O)O |
规范 SMILES |
CC(=O)C1=NSC=C1C(=O)O |
同义词 |
4-Isothiazolecarboxylic acid, 3-acetyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)
